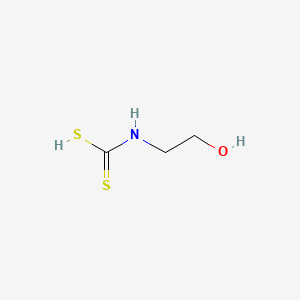

Carbamodithioic acid, (2-hydroxyethyl)-

Description

Carbamodithioic acid, (2-hydroxyethyl)-, is an organosulfur compound characterized by a carbamodithioate backbone (N–C(=S)–S−) with a 2-hydroxyethyl substituent.

Properties

IUPAC Name |

2-hydroxyethylcarbamodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS2/c5-2-1-4-3(6)7/h5H,1-2H2,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLBEXXDOLIGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388784 | |

| Record name | Carbamodithioic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59333-68-5 | |

| Record name | Carbamodithioic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Carbamodithioic Acid Derivatives

The following table summarizes key structural and functional differences between Carbamodithioic acid, (2-hydroxyethyl)-, and related compounds:

Structural and Functional Differences

- Metal Complexes (Zineb, Maneb): These derivatives incorporate zinc or manganese ions, enhancing their stability and efficacy as fungicides. The metal coordination improves resistance to environmental degradation compared to non-metallated derivatives like Carbamodithioic acid, (2-hydroxyethyl)- .

- Ester Derivatives : The methyl ester group in dimethyl-, methyl ester (C₄H₉NS₂) increases lipophilicity and volatility, making it suitable for pesticidal formulations . In contrast, the 2-hydroxyethyl group in the target compound likely enhances water solubility, favoring biomedical applications.

- Aromatic Substitutents: Derivatives like [2-(1H-indol-3-yl)ethyl]- exhibit indole moieties, which may interact with biological receptors (e.g., neurotransmitter systems) due to structural mimicry of endogenous molecules .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Carbamodithioic acid derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of carbamodithioic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, thiol-containing precursors can react with carbonyl compounds under controlled pH (neutral to mildly acidic) to form dithiocarbamate linkages. Optimization of yield requires:

- Reagent stoichiometry : Balancing molar ratios of reactants (e.g., amine and carbon disulfide) to avoid side reactions .

- Temperature control : Maintaining reactions at 0–25°C to prevent thermal degradation .

- Purification : Column chromatography or recrystallization to isolate pure products, validated via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Carbamodithioic acid derivatives?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the presence of hydroxyethyl groups (δ ~3.5–4.0 ppm for CHOH) and dithiocarbamate moieties (δ ~190–200 ppm for C=S in C NMR) .

- IR spectroscopy : Peaks at 1150–1250 cm (C=S stretching) and 3200–3500 cm (O-H stretching) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of Carbamodithioic acid derivatives?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (e.g., MIC determination against E. coli or S. aureus) with positive controls (e.g., ampicillin) and solvent controls. Adjust pH to 7.4 to mimic physiological conditions .

- Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293), normalizing results to untreated controls .

Advanced Research Questions

Q. How can computational methods like Hirshfeld surface analysis and DFT calculations resolve intermolecular interactions in Carbamodithioic acid derivatives?

- Methodological Answer :

- Hirshfeld surface analysis : Maps close-contact interactions (e.g., H-bonding, S···S contacts) using CrystalExplorer software. For example, the 2-hydroxyethyl group in related compounds forms O-H···S hydrogen bonds (~2.8 Å), stabilizing crystal packing .

- DFT calculations : Gaussian 09 or ORCA software calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points, solubility) of Carbamodithioic acid derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity differences : Validate purity via HPLC (>95%) or elemental analysis (±0.3% for C, H, N) .

- Environmental factors : Control humidity during melting point determination (e.g., hygroscopic samples require inert atmospheres) .

- Example : For Carbamodithioic acid esters, reported densities vary (1.145–1.278 g/cm) due to polymorphic forms .

Q. How can researchers reconcile conflicting data on the stability of Carbamodithioic acid derivatives under varying conditions?

- Methodological Answer :

- Accelerated stability studies : Expose compounds to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

- pH-dependent stability : Use buffered solutions (pH 2–9) to identify degradation thresholds. For example, dithiocarbamates degrade rapidly in acidic conditions (<pH 4) via hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.